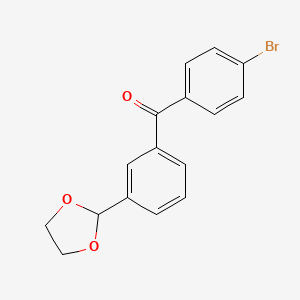
4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzophenone derivatives typically involves bromination reactions, as well as other steps like demethylation, ketal formation, and acylation. For instance, the synthesis of a natural product involving a brominated benzophenone structure was achieved starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another study synthesized bromophenol derivatives from a dimethoxyphenyl trimethoxyphenyl methanone through bromination and demethylation . Additionally, a fungicide intermediate was prepared by bromination and ketal reaction of a chloroacetophenone derivative . These studies demonstrate the versatility of bromination and related reactions in synthesizing complex brominated benzophenone compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques such as NMR, IR, MS, and sometimes XRD. For example, the structure of 1-Bromo-4-(2,2-diphenylvinyl) benzene was characterized by these methods, confirming the steric configuration which influences its photoluminescence properties . Although the exact molecular structure of "4'-Bromo-3-(1,3-dioxolan-2-yl)benzophenone" is not provided, similar analytical techniques would be used to confirm its structure.
Chemical Reactions Analysis
The brominated benzophenone derivatives participate in various chemical reactions, which are essential for their applications. The study of bromophenols' antioxidant activities involved analyzing their radical scavenging activities, indicating that these compounds can undergo redox reactions . The synthesis of a fungicide intermediate also implies that the brominated benzophenone derivatives can be used in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenone derivatives, such as solubility, melting point, boiling point, and photoluminescence, are crucial for their practical applications. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing significant differences in fluorescence intensity between the solution and solid states . The physical constants of 2-Bromo-2',4'-dichloroacetophenone, including density, refractive index, boiling point, and melting point, were measured, providing essential data for handling and processing the compound .
Mecanismo De Acción
Target of Action
This compound is a derivative of benzophenone, which is often used in organic chemistry as a building block for the synthesis of many organic compounds
Mode of Action
As a benzophenone derivative, it may interact with its targets through the bromo substituent, two phenyl rings, and a dioxolane ring . The exact nature of these interactions and the resulting changes require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
(4-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDRYSBQHIOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645058 |
Source


|
| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898779-18-5 |
Source


|
| Record name | (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

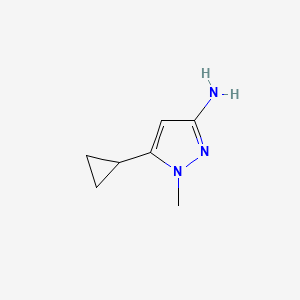
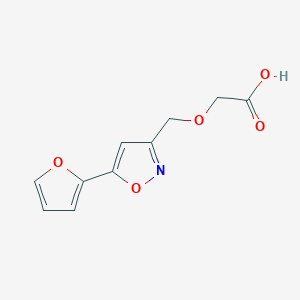
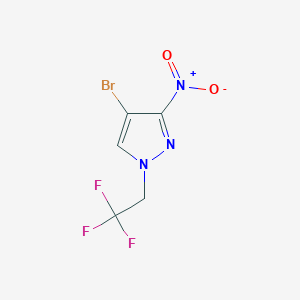
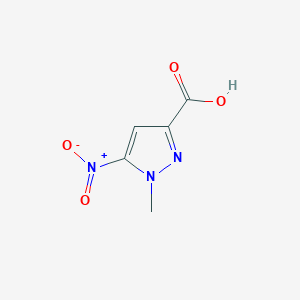
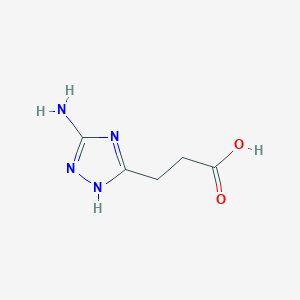
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
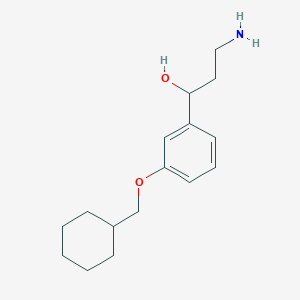

![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
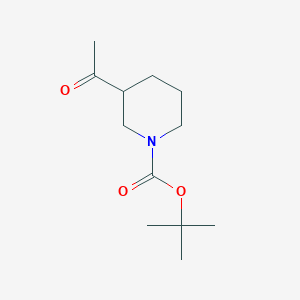
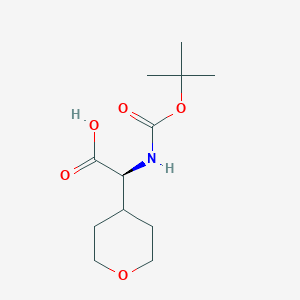
![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)